molecular formula C9H11Cl2NO B7903393 2-(2,5-Dichloro-benzylamino)-ethanol

2-(2,5-Dichloro-benzylamino)-ethanol

Cat. No.: B7903393
M. Wt: 220.09 g/mol
InChI Key: XSTDAPDANPWBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichloro-benzylamino)-ethanol is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,5-Dichloro-benzylamino)-ethanol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : Not specifically listed in the search results, but it is categorized under benzylamine derivatives.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. The compound is hypothesized to exhibit anti-cancer properties, anti-inflammatory effects, and neuroprotective activities.

  • Anti-Cancer Activity :
    • Studies have indicated that compounds similar to this compound can inhibit the viability of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. For instance, benzyl isothiocyanate (BITC), a related compound, was shown to inhibit the growth of liver cancer cell lines through apoptosis induction and modulation of signaling pathways such as caspase activation and NF-κB inhibition .
  • Anti-Inflammatory Effects :
    • The compound may also possess anti-inflammatory properties. Related compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical in inflammatory responses .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound could have neuroprotective effects, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference(s)
Anti-CancerInduces apoptosis in liver cancer cells; inhibits migration and invasion
Anti-InflammatoryInhibits iNOS and COX-2 expression
NeuroprotectivePotential reduction of oxidative stress; modulation of neuroinflammation

Detailed Research Findings

  • Cell Viability Studies :
    • In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines. The mechanism involves increased levels of active caspases and decreased expression of survival proteins such as survivin .
  • Apoptosis Induction :
    • The compound has been linked to increased apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, which is evidenced by increased levels of cleaved PARP and other apoptotic markers .
  • Inflammatory Response Modulation :
    • Research indicates that treatment with this compound can lead to a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDAPDANPWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.